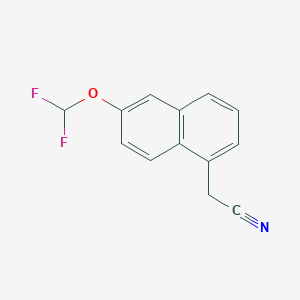
1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-ol is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluorophenylhydrazine.
Cyclization: The 4-fluorophenylhydrazine undergoes cyclization with a suitable diketone to form the indazole ring.
Reduction: The resulting indazole derivative is then reduced to obtain the tetrahydroindazole structure.
Hydroxylation: Finally, the hydroxyl group is introduced at the 4-position of the tetrahydroindazole ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further saturate the indazole ring or reduce functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the phenyl or indazole rings.
Coupling Reactions: Suzuki-Miyaura coupling can be used to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-ol has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-ol can be compared with other indazole derivatives and fluorophenyl compounds:
1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl group but has a different core structure, leading to distinct biological activities.
Indole Derivatives: Indole and indazole derivatives have similar aromatic ring systems but differ in their nitrogen positioning, affecting their reactivity and biological properties.
Fluorophenyl Indoles: These compounds have both fluorophenyl and indole structures, combining features of both classes.
The uniqueness of this compound lies in its specific combination of the fluorophenyl group and the tetrahydroindazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
37901-75-0 |
|---|---|
Molekularformel |
C13H13FN2O |
Molekulargewicht |
232.25 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-ol |
InChI |
InChI=1S/C13H13FN2O/c14-9-4-6-10(7-5-9)16-12-2-1-3-13(17)11(12)8-15-16/h4-8,13,17H,1-3H2 |
InChI-Schlüssel |
ATCSYVJYDYWRKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C(C1)N(N=C2)C3=CC=C(C=C3)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-Fluoroindolo[1,2-B]isoquinoline](/img/structure/B11873276.png)
![4-Chloro-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11873290.png)

![4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11873306.png)
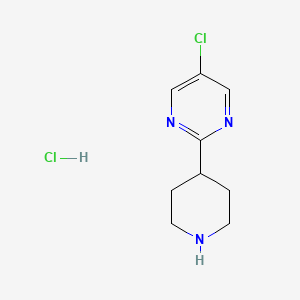


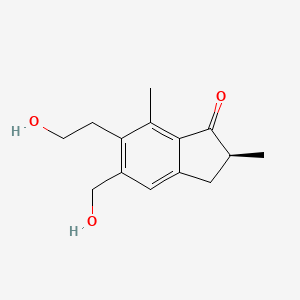
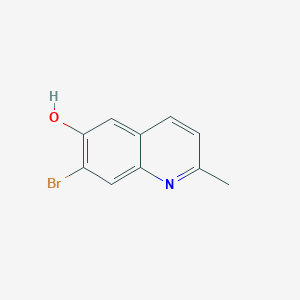
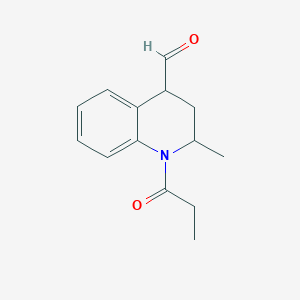
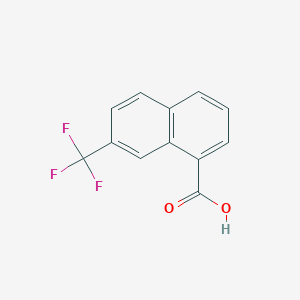
![2-[tert-Butyl(dimethyl)silyl]-1-phenylethan-1-one](/img/structure/B11873346.png)

